molecular formula C20H17BrN2OS B2872406 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide CAS No. 477526-45-7

3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide

Cat. No.: B2872406
CAS No.: 477526-45-7
M. Wt: 413.33
InChI Key: MVFYNBQZOONYGV-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide is a complex organic compound featuring a thiazolium core with furan and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide typically involves multiple steps, starting with the formation of the thiazolium core. One common approach is the reaction of 2-furfurylamine with phenyl isothiocyanate to form the thiazolium ring, followed by alkylation with 2-furanylmethyl bromide.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which allows for milder reaction conditions and shorter reaction times. Additionally, the use of effective coupling reagents and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced thiazolium derivatives.

  • Substitution: Generation of substituted thiazolium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs Its thiazolium core is structurally similar to thiamine (vitamin B1), which is essential for various biological processes

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide exerts its effects involves its interaction with biological targets. The phenylamino group can engage in hydrogen bonding and π-π interactions with biomolecules, while the thiazolium core can chelate metal ions. These interactions can disrupt microbial cell membranes or inhibit enzyme activity, leading to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

  • 3-(Furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: A related compound with potential antitumor activity.

  • 3-Bromo-N-(furan-2-ylmethyl)benzamide: Another furan derivative with different biological activities.

Uniqueness: 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide stands out due to its unique combination of furan and phenyl groups attached to the thiazolium core. This structural uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS.BrH/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18;/h1-13,15H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFYNBQZOONYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CO3)NC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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